5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is a specialized nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound features several unique structural modifications that enhance its utility in biochemical applications, particularly in the field of nucleic acid synthesis. The compound is characterized by the presence of a dimethoxytrityl (DMTr) protecting group at the 5' position, a methylene bridge at the 2' and 4' positions of the ribose sugar, and a cyanoethyl group at the 3' position.
This phosphoramidite is synthesized from uridine derivatives and is commercially available from various chemical suppliers, including Biosynth and Glen Research. Its synthesis involves multiple steps to ensure the proper protection and functionalization of the nucleoside.
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite belongs to the class of modified nucleosides used in oligonucleotide synthesis. It is categorized as a phosphoramidite due to its phosphorous-containing backbone, which is essential for forming phosphodiester bonds during oligonucleotide assembly.
The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically follows the phosphoramidite method, which is a widely used technique for constructing oligonucleotides. The process involves several key steps:
The synthesis requires careful control of reaction conditions to minimize side reactions and ensure high coupling efficiency. The use of fully protected intermediates helps suppress unwanted reactions such as cyanoethylation, which can occur at nucleobase sites during oligonucleotide synthesis .
The molecular structure of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite can be described as follows:
The specific molecular formula and weight for this compound can be determined through analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy, although specific values are not provided in the search results.
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite participates in several key reactions during oligonucleotide synthesis:
The efficiency of these reactions is critical for successful oligonucleotide synthesis. Coupling efficiencies typically exceed 97%, ensuring high-quality products .
The mechanism of action for 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite involves its role as an activator in DNA polymerase reactions. The modified structure allows for enhanced binding affinity and stability during polymerization processes.
Experimental studies indicate that modifications such as the methylene bridge significantly improve resistance to nuclease degradation compared to unmodified nucleotides . This property is particularly advantageous in therapeutic applications where stability in biological environments is crucial.
Relevant data regarding melting points or specific reactivity profiles may be obtained from supplier documentation or empirical studies.
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite has several scientific uses:
This compound represents an important tool in modern molecular biology and biochemistry, facilitating advancements in genetic research and therapeutic development.
Locked nucleic acid analogues constitute a transformative advancement in nucleic acid chemistry. The 2',4'-bridged ribose structure confers extraordinary binding affinity (ΔTm +2–8°C per incorporation) toward complementary RNA sequences while significantly enhancing resistance to enzymatic degradation. This dual advantage underpins their utility in diverse therapeutic modalities:
Table 1: Therapeutic Applications Enabled by Locked Nucleic Acid Modifications
Therapeutic Modality | Role of Locked Nucleic Acid | Representative Targets |
---|---|---|
Antisense Oligonucleotides | Blocks translation/splicing via RNase H recruitment or steric blockade | SYT13, ARL4C [8] |
Small Interfering RNA | Enhances guide strand stability and target silencing efficiency | microRNA-122, microRNA-34 [8] |
CRISPR Guide RNAs | Improves nuclease guidance precision and serum persistence | Viral genomes, oncogenes [8] |
Aptamers | Increases structural stability and target-binding affinity | Coagulation factors, cytokines |
Clinical validations include Miravirsen (targeting hepatitis C-associated microRNA-122), which incorporates locked nucleic acid modifications to achieve picomolar inhibitory activity through exceptional metabolic stability and target engagement. Similarly, locked nucleic acid-modified antisense oligonucleotides targeting ARL4C mRNA suppress primary and metastatic liver tumor growth in vivo by impairing oncogenic signaling pathways [8]. The 2'-O,4'-C-methyleneuridine subunit specifically contributes to these effects by enforcing A-form helix geometry during hybridization, thereby optimizing Watson-Crick base pairing and mismatch discrimination.
The defining structural feature of this phosphoramidite is the methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribose ring. This constraint:
Table 2: Structural Parameters of 2'-O,4'-C-Methyleneuridine vs. Standard Uridine
Parameter | 2'-O,4'-C-Methyleneuridine | Unmodified Uridine |
---|---|---|
Glycosidic Bond Angle (χ) | -157° ± 3° | -110° to -130° |
Pseudorotation Phase (P) | 18° (C3'-endo) | 0–36° (N/S equilibrium) |
Phosphate Distance (O3'–P) | 3.0 Å | 3.2–3.5 Å |
Helical Twist (Per Step) | 32° | 34° ± 8° |
The phosphoramidite protecting groups are strategically selected: The 5'-dimethoxytrityl moiety prevents erroneous chain elongation while providing ultraviolet monitoring capability during synthesis. The 2-cyanoethyl group on phosphorus reduces side reactions during oxidation and enables mild deprotection with ammonia or amines. Notably, the N,N-diisopropylamino component acts as an activating group during phosphoramidite coupling, balancing reactivity and stability for >98% step-wise efficiency in automated synthesizers [6] [8].
Locked nucleic acid phosphoramidites demonstrate superior biochemical properties relative to widely used 2'-modified counterparts:
Table 3: Performance Comparison of Uridine Modifications in Oligonucleotide Design
Property | 2'-O,4'-C-Methyleneuridine | 2'-O-Methyluridine [2] [4] | 2'-Fluorouridine [5] |
---|---|---|---|
Tm Increase per Modification | +5.3°C ± 0.8°C | +1.8°C ± 0.5°C | +2.5°C ± 0.6°C |
Serum Half-life (t₁/₂) | >24 hours | ~6 hours | ~8 hours |
Mismatch Discrimination | ΔTm = -8°C to -14°C | ΔTm = -3°C to -6°C | ΔTm = -4°C to -7°C |
Synthetic Yield (Step-wise) | 98.5–99.2% | 99.0–99.5% | 98.0–98.8% |
Despite these advantages, locked nucleic acid phosphoramidites present synthetic challenges. The terti-butyl dimethyl silyl (TBDMS) protection commonly used in standard RNA synthesis is incompatible with the locked nucleic acid bridge due to steric hindrance, necessitating modified protection schemes. Furthermore, oligonucleotides exceeding 40% locked nucleic acid content may exhibit reduced solubility and increased aggregation propensity, requiring formulation optimization [6] [8]. The 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite specifically addresses these issues through balanced lipophilicity (LogP ≈ 7.2) and compatibility with standard N,N-diisopropyl ethylamine-tetrazole activation chemistry, enabling its seamless integration into complex therapeutic oligonucleotides such as Gapmers, Mixmers, and antagomirs [8].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: